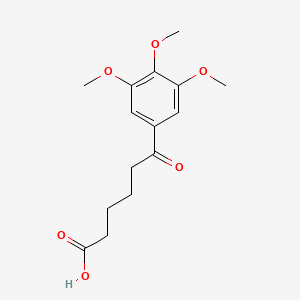

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4,5-Trimethoxyphenylacetic acid” is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It has a molecular formula of C11H14O5 .

Synthesis Analysis

There are studies on the synthesis of related compounds. For instance, a study discussed the design, synthesis, and evaluation of 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors . Another study discussed the design and synthesis of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents .

Molecular Structure Analysis

The molecular structure of “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 . It’s also related to “3-(3,4,5-Trimethoxyphenyl)propionic acid” which has a molecular weight of 240.25 .

Chemical Reactions Analysis

While specific chemical reactions involving “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” are used in the preparation of 3-phenylcoumarins as antidepressant agents .

Physical And Chemical Properties Analysis

“3,4,5-Trimethoxyphenylacetic acid” has a melting point of 117-120 °C, a boiling point of 327.83°C (rough estimate), and a density of 1.2668 (rough estimate). It is soluble in chloroform and methanol .

Applications De Recherche Scientifique

Cholinesterase Inhibitory Activity

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid: and its derivatives have been studied for their ability to inhibit cholinesterases, which are enzymes that break down neurotransmitters. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where an increase in neurotransmitter levels can help alleviate symptoms. A study has shown that certain derivatives demonstrate selective inhibition, which could lead to the development of targeted therapies .

Anticancer Activity

Research has indicated that derivatives of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines, including breast and lung cancer, showing significant inhibitory effects. The mechanism of action often involves disrupting the cancer cells’ metabolic pathways, leading to apoptosis or programmed cell death .

Antimicrobial Properties

The antimicrobial activity of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid derivatives has been explored, with some compounds displaying effectiveness against a range of bacterial and fungal species. This application is crucial in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Derivatives of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Neurological Applications

Beyond cholinesterase inhibition, 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid may have broader implications in neurological research. Its impact on neurotransmitter levels could be leveraged in studying brain function and potentially treating other neurological disorders beyond Alzheimer’s disease .

Antioxidant Potential

Oxidative stress is implicated in many chronic diseases, and antioxidants can mitigate this damage. Some studies suggest that 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .

Safety and Hazards

Orientations Futures

While specific future directions for “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds have been studied for their potential use in the treatment of various conditions. For example, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared for their potential anticancer activity .

Propriétés

IUPAC Name |

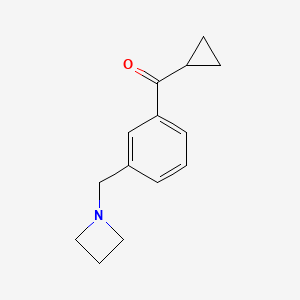

6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-19-12-8-10(9-13(20-2)15(12)21-3)11(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVFWATXFXVPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)